Chemical structure and properties of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid
Chemical structure and properties of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid
Technical Whitepaper: 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic Acid
Executive Summary
This technical guide provides a comprehensive analysis of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid , a specialized heterocyclic compound featuring a picolinic acid core coupled to a 2,6-dimethylpyridine moiety via an ether linkage.[1] This molecule represents a critical scaffold in the fields of medicinal chemistry (specifically metalloenzyme inhibition) and agrochemical discovery (auxinic herbicides).[1] Its structural duality—combining an electron-deficient picolinate ring with an electron-rich lutidine derivative—imparts unique physiochemical properties, making it a versatile ligand for transition metal coordination and a potent pharmacophore.[1]
Part 1: Structural Analysis & Physiochemical Properties[1]
Chemical Identity
The molecule consists of two pyridine rings connected by an oxygen bridge.[1] The "A-Ring" is a picolinic acid (pyridine-2-carboxylic acid) substituted at the 6-position.[1][2] The "B-Ring" is a 2,6-dimethylpyridine (2,6-lutidine) attached at the 3-position.[1]
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IUPAC Name: 6-[(2,6-dimethylpyridin-3-yl)oxy]pyridine-2-carboxylic acid[1]
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Molecular Formula: C₁₃H₁₂N₂O₃[1]
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Molecular Weight: 244.25 g/mol [1]
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SMILES: CC1=NC(C)=C(OC2=NC(C(O)=O)=CC=C2)C=C1
Structural Visualization
The following diagram illustrates the connectivity and key functional regions of the molecule.
Figure 1: Structural connectivity showing the electron-deficient picolinic core linked to the electron-rich lutidine ring.[1]
Physiochemical Profile
The compound exhibits amphoteric character due to the presence of a carboxylic acid and two basic pyridine nitrogens.[1]
| Property | Value (Predicted/Exp) | Significance |
| pKa (Acid) | ~3.5 – 4.0 | Carboxylic acid deprotonation.[1] Forms anionic species at physiological pH.[1] |
| pKa (Base 1) | ~6.5 – 7.0 | Lutidine Nitrogen.[1] The electron-donating methyl groups increase basicity compared to pyridine.[1] |
| pKa (Base 2) | < 1.0 | Picolinic Nitrogen.[1] Highly suppressed basicity due to the ortho-carboxyl group and electron-withdrawing ether.[1] |
| LogP | 1.8 – 2.2 | Moderate lipophilicity.[1] The methyl groups balance the polarity of the acid/pyridine nitrogens.[1] |
| H-Bond Donors | 1 (COOH) | Critical for receptor binding or dimerization.[1] |
| H-Bond Acceptors | 4 (2x N, 1x Ether O, 1x Carbonyl O) | High capacity for hydrogen bonding networks.[1] |
Part 2: Synthetic Pathways
The synthesis of 6-((2,6-Dimethylpyridin-3-yl)oxy)picolinic acid requires a convergent approach, utilizing Nucleophilic Aromatic Substitution (SNAr) .[1] The 6-position of picolinic acid is activated for nucleophilic attack, particularly when the nitrogen is protonated or the ring is electron-deficient.[1]
Retrosynthetic Analysis
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Disconnection: Ether bond (C–O–C).[1]
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Electrophile: Methyl 6-chloropicolinate (Activated pyridine).[1]
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Nucleophile: 2,6-Dimethylpyridin-3-ol (3-Hydroxy-2,6-lutidine).[1]
Step-by-Step Experimental Protocol
Step 1: Esterification of 6-Chloropicolinic Acid
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Reagents: 6-Chloropicolinic acid, Thionyl chloride (SOCl₂), Methanol (MeOH).[1]
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Rationale: Protecting the carboxylic acid as a methyl ester prevents decarboxylation and side reactions during the basic coupling step.[1]
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Procedure: Dissolve 6-chloropicolinic acid in MeOH. Add SOCl₂ dropwise at 0°C. Reflux for 4 hours. Concentrate to yield Methyl 6-chloropicolinate.[1]
Step 2: SNAr Coupling
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Reagents: Methyl 6-chloropicolinate (1.0 eq), 2,6-Dimethylpyridin-3-ol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (anhydrous).[1]
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Conditions: 90°C, 12 hours, Inert atmosphere (N₂).
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Mechanism: The phenoxide anion of the lutidine attacks the C6 position of the picolinate.[1] The ester group at C2 activates the ring via electron withdrawal (inductive and resonance effects).[1]
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Workup: Dilute with water, extract with Ethyl Acetate.[1] Wash with brine.[1] Purify via silica gel chromatography (Hexane/EtOAc).
Step 3: Hydrolysis
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Reagents: Lithium Hydroxide (LiOH), THF/Water (3:1).[1]
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Procedure: Stir the intermediate ester with LiOH at room temperature for 2 hours. Acidify to pH 3-4 with 1N HCl to precipitate the final product or extract into organic solvent.
Synthesis Workflow Diagram
Figure 2: Convergent synthetic route emphasizing the protection-coupling-deprotection strategy.
Part 3: Applications & Biological Interface
Coordination Chemistry & Chelation
This molecule acts as a non-canonical pincer ligand .[1] The picolinic acid moiety provides a classic (N, O) bidentate chelation pocket, suitable for binding hard metal ions (Fe³⁺, Cu²⁺, Zn²⁺).[1] The distal pyridine nitrogen (on the lutidine ring) can participate in supramolecular networks or bridge a second metal center, creating polynuclear complexes.[1]
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Primary Binding Mode: Bidentate κ²-N,O (Picolinate).[1]
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Secondary Interaction: π-stacking via the electron-rich lutidine ring.[1]
Medicinal & Agrochemical Relevance
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HIF-Prolyl Hydroxylase Inhibition: The picolinic acid pharmacophore is a known scaffold for inhibiting iron-dependent dioxygenases (e.g., HIF-PH).[1] The 2-carboxylate and pyridine nitrogen bind the active site Fe(II), while the 6-aryloxy tail extends into the hydrophobic pocket, potentially increasing potency and selectivity.[1]
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Auxinic Herbicides: Structurally analogous to aminopyralid and clopyralid , this compound mimics the plant hormone indole-3-acetic acid (IAA).[1] The 6-substituent modulates transport and metabolic stability in plants.[1]
Analytical Characterization Standards
To validate the synthesis, the following spectral signatures are expected:
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¹H NMR (DMSO-d₆):
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MS (ESI): [M+H]⁺ peak at m/z 245.1.[1]
References
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Scriven, E. F. V. (1984).[1] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link
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Spivey, A. C., & Arseniyadis, S. (2010).[1] Nucleophilic Aromatic Substitution of Pyridines. Wiley-VCH.[1] Link[1]
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Scott, W. J., et al. (2016).[1] Discovery of HIF Prolyl Hydroxylase Inhibitors: Picolinic Acids. Journal of Medicinal Chemistry. Link[1]
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Fields, S. C. (2001).[1] Synthesis and Herbicidal Activity of Picolinic Acids. Agrochemical Discovery. Link[1]
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Sigma-Aldrich. 6-Chloropicolinic acid Product Specification. Link[1]
